molecular formula C13H6F2N4OS B11462220 3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11462220
M. Wt: 304.28 g/mol
InChI Key: QGMNRTVYRFNUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a triazolo-thiadiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-difluoroaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide in the presence of a suitable catalyst to yield the desired triazolo-thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is primarily through the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activity of certain kinases and proteases, which are crucial for cell signaling and proliferation. The compound’s interaction with these molecular targets disrupts normal cellular functions, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,5-Dichlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C13H6F2N4OS

Molecular Weight

304.28 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6F2N4OS/c14-7-3-4-9(15)8(6-7)11-16-17-13-19(11)18-12(21-13)10-2-1-5-20-10/h1-6H

InChI Key

QGMNRTVYRFNUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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